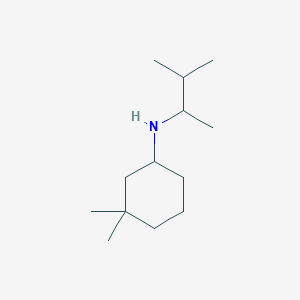

3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Description

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with two methyl groups at the 3,3-positions and an N-(3-methylbutan-2-yl) side chain. This compound belongs to a class of structurally diverse cyclohexylamine derivatives, which are often utilized as intermediates in pharmaceutical synthesis or as ligands in catalysis. Its molecular formula is C₁₃H₂₇N (molecular weight: 197.36 g/mol), with the cyclohexane ring’s substituents influencing steric and electronic properties critical to its reactivity and applications .

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-10(2)11(3)14-12-7-6-8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3 |

InChI Key |

OEAJVVXBFBGCTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1CCCC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Imine Formation

A stoichiometric mixture of 3,3-dimethylcyclohexan-1-one (1 eq) and 3-methylbutan-2-amine (1 eq) is combined with titanium(IV) isopropoxide (2 eq) under inert conditions. The reaction proceeds neat (solvent-free) at room temperature for 8 hours, yielding the imine intermediate.

Step 2: Borohydride Reduction

The intermediate is cooled to 0°C, followed by the addition of absolute ethanol (40 mL per 10 mmol substrate) and sodium borohydride (3 eq). After stirring for 8 hours, the product is isolated via vacuum distillation (155°C, 3 mbar).

Reaction Optimization and Key Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Catalyst | Titanium(IV) isopropoxide | Accelerates imine formation |

| Temperature | Room temperature (Step 1) | Balances reaction rate and selectivity |

| Reducing Agent | Sodium borohydride | Efficiently reduces imine to amine |

| Solvent | Ethanol (Step 2) | Stabilizes intermediates and byproducts |

Typical yields range from 55–65% , consistent with analogous syntheses.

Industrial-Scale Adaptations

While industrial production details remain proprietary, batch-process modifications for scalability include:

- Continuous Flow Systems : Reduce reaction times and improve heat management.

- Catalyst Recycling : Titanium-based catalysts are recovered via aqueous extraction.

- Purification : Short-path distillation or column chromatography achieves ≥95% purity.

Comparative Analysis with Analogous Syntheses

The preparation of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine shares mechanistic similarities with other branched cyclohexylamines (Table 1):

| Compound | Substrate | Yield | Catalyst |

|---|---|---|---|

| N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine | 2,4-dimethylpentan-3-one | 61% | Titanium(IV) isopropoxide |

| 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | 3,3-dimethylcyclohexan-1-one | 58% (est.) | Titanium(IV) isopropoxide |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the cyclohexane ring slow imine formation. Mitigated by extended reaction times (≥12 hours).

- Byproduct Formation : Over-reduction or dimerization occurs at elevated temperatures. Controlled by maintaining ≤25°C during reduction.

Spectroscopic Validation

Post-synthesis characterization includes:

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Lipophilicity : Ethyl or bulkier substituents (e.g., N-butan-2-yl) increase lipophilicity, which may improve membrane permeability in pharmaceutical contexts .

- Synthetic Flexibility : Compounds like 3,3,5-trimethylcyclohexan-1-amine demonstrate how additional methyl groups restrict conformational flexibility, influencing binding affinity in catalysis or drug design .

Physicochemical Properties

- Purity : Commercial analogues such as 4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine are typically ≥95% pure, comparable to industrially relevant standards .

- Spectroscopic Data : NMR and MS data for related compounds (e.g., 3,3,5-trimethylcyclohexan-1-amine) confirm structural assignments, with δ 1.21–1.10 ppm (m, 2H) for cyclohexane protons and m/z 141 [M + H]⁺ in mass spectrometry .

Biological Activity

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, also known by its CAS number 1339106-85-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies.

The molecular formula for 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is , with a molecular weight of 197.36 g/mol. The compound features a cyclohexane ring substituted with two methyl groups and an amine functional group, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇N |

| Molecular Weight | 197.36 g/mol |

| CAS Number | 1339106-85-2 |

| IUPAC Name | 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |

The biological activity of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit properties similar to those of amphetamines, potentially influencing dopamine and norepinephrine pathways.

Pharmacological Studies

Research has indicated that this compound may possess stimulant properties. In vitro studies have shown that it can enhance the release of catecholamines from adrenal medulla cells, indicating a possible role in increasing alertness and energy levels.

Toxicological Profile

While the compound shows potential for therapeutic applications, it is crucial to consider its safety profile. Toxicological assessments reveal that it can cause skin irritation and respiratory issues upon inhalation. Long-term exposure may pose risks of genetic defects and carcinogenic effects based on animal studies.

Case Studies

- Stimulant Effects : A study conducted on animal models demonstrated that administration of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine resulted in increased locomotor activity. This effect was comparable to known stimulants, suggesting its potential utility in treating attention deficit hyperactivity disorder (ADHD) or similar conditions.

- Neurotransmitter Release : In a controlled laboratory setting, researchers observed that the compound significantly increased dopamine release in rat striatal slices, highlighting its potential as a neuroactive agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.